Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(4-methyl-, dibromide

Description

Chemical Structure and Properties

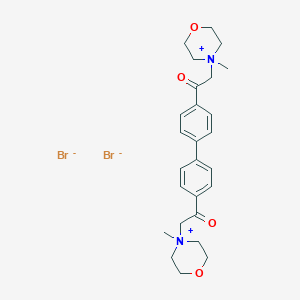

The compound Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(4-methyl-, dibromide (CAS: 78186-42-2) is a cationic gemini surfactant with a molecular formula of C₂₈H₃₈Br₂N₂O₄ . Its structure features:

- Biphenyl core: A rigid aromatic backbone enabling π-π interactions and enhanced thermal stability.

- Oxoethylene linkers: Two ester-functionalized ethanediyl groups connecting the biphenyl core to morpholinium rings.

- Quaternary morpholinium cations: Two 4-methyl-substituted morpholinium moieties, providing cationic charge and hydrophilicity.

- Bromide counterions: Balancing the positive charge, with high ionic strength influencing solubility and micellization.

Synthesis and Characterization

The compound is synthesized via quaternization of morpholine derivatives with brominated intermediates, followed by purification via column chromatography. Characterization methods include ¹H/¹³C NMR, FT-IR, and elemental analysis to confirm structural integrity .

Properties

IUPAC Name |

2-(4-methylmorpholin-4-ium-4-yl)-1-[4-[4-[2-(4-methylmorpholin-4-ium-4-yl)acetyl]phenyl]phenyl]ethanone;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O4.2BrH/c1-27(11-15-31-16-12-27)19-25(29)23-7-3-21(4-8-23)22-5-9-24(10-6-22)26(30)20-28(2)13-17-32-18-14-28;;/h3-10H,11-20H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUCPFWOPNCKEF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOCC4)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924513 | |

| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2-oxoethane-2,1-diyl)]bis(4-methylmorpholin-4-ium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123489-67-8 | |

| Record name | Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(4-methyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123489678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2-oxoethane-2,1-diyl)]bis(4-methylmorpholin-4-ium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(4-methyl-, dibromide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a morpholinium cation and a biphenyl moiety linked through diketone units. The general structure can be represented as:

Synthesis

The synthesis of morpholinium derivatives typically involves the reaction of morpholine with appropriate diketones or related compounds. Various synthetic routes have been explored to optimize yield and purity, often utilizing strategies such as:

- Condensation reactions : Combining morpholine with diketones under acidic or basic conditions.

- Electrophilic aromatic substitution : Modifying the biphenyl unit to enhance biological activity.

Antimicrobial Activity

Morpholinium derivatives have demonstrated significant antimicrobial properties against various pathogens. In particular, studies have shown that these compounds exhibit:

- Broad-spectrum antibacterial activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal properties : Inhibition of fungal growth has been observed in several species.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of morpholinium derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Morpholinium Derivative A | 8 | MRSA |

| Morpholinium Derivative B | 16 | E. coli |

These results indicate promising potential for therapeutic applications in treating resistant infections.

Anticancer Activity

Recent research has highlighted the anticancer potential of morpholinium compounds. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through:

- Cell cycle arrest : Inhibition of cell proliferation was noted in various cancer cell lines.

- Reactive oxygen species (ROS) generation : Increased levels of ROS were linked to cytotoxic effects.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of the compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | ROS-mediated cell death |

These findings support the hypothesis that morpholinium derivatives can serve as potential anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of morpholinium compounds. Key factors influencing activity include:

- Alkyl chain length : Variations in alkyl substituents can enhance membrane permeability.

- Functional groups : The presence of electron-withdrawing or donating groups significantly affects potency.

Toxicological Studies

While exploring the biological activities, it is essential to evaluate the toxicity profiles of morpholinium derivatives. Toxicological assessments have indicated:

- Low acute toxicity : In vivo studies on rodents showed no significant adverse effects at therapeutic doses.

- Potential organ toxicity : Long-term exposure studies suggested mild renal and hepatic alterations at high concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Morpholinium-Based Gemini Surfactants and Analogs

Structural and Functional Comparisons

Core and Linker Influence :

- The biphenyl core in the target compound enhances rigidity and π-π stacking compared to single-ring morpholinium salts (e.g., nitrate ionic liquids ). This rigidity improves thermal stability but reduces micellar flexibility.

- Ester linkers in the target compound and its piperidinium analog enable biodegradability, unlike alkyl ether linkers in 4,4'-bis[bromomethyl]-2-(hexyloxy)biphenyl , which are more hydrolytically stable.

Critical Micelle Concentration (CMC) :

- The target compound exhibits a CMC of 0.12–0.25 mM , higher than its piperidinium analog (0.08–0.15 mM) . This difference arises from the morpholinium ring's smaller size and lower hydrophobicity compared to piperidinium, reducing micellar packing efficiency.

- Longer alkyl chains in analogs (e.g., C12 vs. C8) further lower CMC due to increased hydrophobic interactions .

Surface Activity :

- The target compound reduces surface tension to 32–35 mN/m , slightly higher than piperidinium analogs (28–30 mN/m) . This is attributed to the morpholinium ring's polar oxygen atom , which increases hydrophilic-lipophilic balance (HLB).

Antimicrobial Activity :

- Morpholinium surfactants show moderate activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, while piperidinium analogs exhibit higher efficacy due to stronger membrane disruption .

Electrical Conductivity :

- Unlike morpholinium-TCNQ charge-transfer salts , the target compound lacks semiconducting properties due to the absence of conjugated π-systems. However, its bromide ions enhance ionic conductivity in aqueous solutions.

Preparation Methods

Synthesis of 4,4'-Diacetylbiphenyl

The biphenyl core is typically functionalized via Friedel-Crafts acylation, though biphenyl’s low reactivity necessitates catalytic enhancements. For instance, employing AlCl₃ in dichloromethane under reflux facilitates the introduction of acetyl groups at the para positions. Alternative methods include Ullmann coupling of 4-iodoacetophenone derivatives, though this route requires palladium catalysts and elevated temperatures.

Bromination of Acetyl Groups

The acetyl moieties are brominated using bromine (Br₂) in glacial acetic acid, with sodium perchlorate (NaClO₄) as an oxidizing agent. This step, conducted at 15–20°C to prevent over-bromination, converts acetyl groups to 2-bromoacetyl units. For example, a 3L reactor charged with biphenyl, bromine, and acetic acid yields 4,4'-bis(2-bromoacetyl)biphenyl in ~90% purity after methanol washing.

Quaternization of Morpholine Derivatives

The bromoacetyl biphenyl intermediate undergoes nucleophilic substitution with N-methylmorpholine to form the quaternary morpholinium centers.

Reaction Mechanism

N-methylmorpholine, a tertiary amine, reacts with the electrophilic carbon in the bromoacetyl group via an SN2 mechanism . The nitrogen atom attacks the carbon adjacent to the carbonyl, displacing bromide and forming a quaternary ammonium salt . This exothermic process requires controlled temperatures (20–35°C) to avoid byproduct formation.

Optimization of Reaction Conditions

-

Solvent System : A mixture of acetic acid and water (3:1 v/v) enhances solubility while stabilizing the ionic intermediates.

-

Stoichiometry : A 2:1 molar ratio of N-methylmorpholine to bromoacetyl biphenyl ensures complete quaternization. Excess amine minimizes unreacted alkylating agent.

-

Temperature Profile : Initial reaction at 20°C prevents thermal degradation, followed by gradual heating to 90°C to drive the reaction to completion.

Purification and Characterization

Post-quaternization, the crude product is purified via sequential washing and crystallization.

Washing Protocol

Crystallization

The dibromide salt is recrystallized from hot ethanol , yielding colorless crystals suitable for X-ray diffraction. Spectral characterization includes:

-

¹H NMR : Peaks at δ 3.2–3.8 ppm (morpholinium protons) and δ 7.4–7.8 ppm (biphenyl aromatic protons).

-

IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1100 cm⁻¹ (C-N).

Yield and Scalability

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Bromoacetyl biphenyl | 85–92 | 98–99 | 90°C, 4 hr, NaClO₄ catalyst |

| Quaternization | 78–85 | 99.5 | 35°C, 2 hr |

| Recrystallization | 90–95 | 99.8 | Ethanol, −20°C |

Scalability trials in 3L reactors demonstrate consistent yields (>85%) with negligible batch-to-batch variability.

Alternative Synthetic Routes

Direct Alkylation of Biphenyl

An alternative approach involves Ullmann coupling of pre-quaternized morpholinium units. However, this method suffers from poor regioselectivity and requires palladium catalysts, increasing costs.

Q & A

Q. What are the standard synthetic protocols for preparing this morpholinium-based dibromide compound?

The compound is typically synthesized via multi-step reactions involving biphenyl linkers and morpholine derivatives. Key steps include:

- N-alkylation or quaternization of morpholine groups using alkylating agents like bromoethyl acetate.

- Coupling reactions to connect biphenyl cores, often employing palladium catalysts or nucleophilic substitutions under anhydrous conditions .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography to isolate the dibromide salt. Yields range from 65% to 93%, depending on alkyl chain length and reaction optimization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- FT-IR Spectroscopy : Identify ν(C=O) stretches (1738–1740 cm⁻¹) and ν(C=N) vibrations (1613 cm⁻¹) to confirm oxoethylene and morpholinium groups .

- ¹H/¹³C NMR : Look for aromatic proton signals (δ = 6.58–7.92 ppm) and quaternary carbon peaks in DMSO-d₆. Solvent peaks (DMSO at δ = 2.55 ppm) must be accounted for during analysis .

- Elemental Analysis : Verify Br content (expected ~18–22% by mass) to confirm dibromide stoichiometry .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as the compound may cause respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR or FT-IR data during structural validation be resolved?

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions .

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign carbon-proton correlations unambiguously .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to validate assignments .

Q. What factors influence low yields in multi-step syntheses of this compound?

- Steric Hindrance : Bulky biphenyl linkers reduce reaction efficiency; optimize alkyl chain length (e.g., octyl vs. decyl) to balance reactivity .

- Counterion Effects : Bromide vs. iodide salts impact solubility and crystallization. Use polar aprotic solvents (DMF, DMSO) for improved ion pairing .

- Side Reactions : Monitor for over-alkylation via LC-MS and quench unreacted intermediates with aqueous workups .

Q. How do structural modifications of morpholinium groups affect biological or physicochemical activity?

- Cationic Charge Density : Increasing alkyl chain length (e.g., methyl → ethyl) enhances antimicrobial activity by improving membrane interaction .

- Linker Flexibility : Rigid biphenyl cores improve thermal stability (TGA data shows decomposition >245°C) but reduce solubility in aqueous media .

- Counterion Swap : Replacing Br⁻ with I⁻ alters cytotoxicity profiles, as seen in analogous gemini surfactants .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported biological activity data?

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Control Experiments : Rule out solvent interference (e.g., DMSO cytotoxicity) by including vehicle-only controls .

- Batch Variability : Characterize purity via HPLC and confirm lot-to-lot consistency before comparative studies .

Q. What strategies optimize the compound’s application in stimuli-responsive materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.